DL-Serine-1-13C

Description

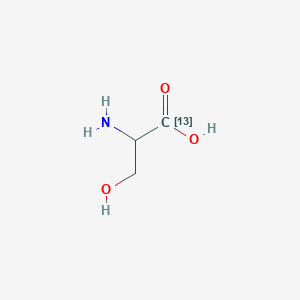

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy(113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-LBPDFUHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481021 |

Source

|

| Record name | DL-Serine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-20-7 |

Source

|

| Record name | DL-Serine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Serine-1-13C chemical properties and stability

Chemical Properties, Stability Profile, and Applications in Drug Development[1]

Executive Summary

DL-Serine-1-13C is a stable isotope-labeled isotopologue of the alpha-amino acid serine, comprising a racemic mixture of D- and L-enantiomers where the carboxyl carbon (C1) is enriched with Carbon-13.[1][2][][4][5][6][7] This compound serves as a critical tool in metabolic flux analysis (MFA), nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic tracking. Its utility spans from elucidating one-carbon metabolism (1CM) pathways to serving as an internal standard in quantitative mass spectrometry for neuroactive drug development.

This guide provides a rigorous technical analysis of DL-Serine-1-13C, synthesizing physicochemical data, stability protocols, and experimental applications for researchers in the pharmaceutical and life sciences sectors.

Chemical Identity & Physicochemical Properties[4][7][8][9][10][11][12][13]

DL-Serine-1-13C differs from its unlabeled counterpart by the substitution of the carbon-12 atom at the carboxyl position with carbon-13. This modification increases the molecular weight by approximately 1 Dalton without significantly altering the chemical reactivity or biological transport mechanisms, although kinetic isotope effects (KIE) are negligible for this specific position in most binding assays.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | DL-Serine-1-13C (2-Amino-3-hydroxypropanoic acid-1-13C) |

| CAS Number (Labeled) | 84344-20-7 |

| CAS Number (Unlabeled) | 302-84-1 |

| Molecular Formula | HOCH₂CH(NH₂)¹³COOH |

| Molecular Weight | 106.09 g/mol (vs. 105.09 g/mol unlabeled) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (approx. 50 mg/mL); insoluble in ethanol/ether |

| pKa Values | pKa₁ (COOH): ~2.21; pKa₂ (NH₃⁺): ~9.15 |

| Melting Point | ~240°C (dec.)[1][2][][6] |

| Chirality | Racemic (50:50 mixture of D- and L-isomers) |

Isotopic Specifications & Analytical Verification

The value of DL-Serine-1-13C lies in its detectability via non-radioactive resonance and mass-based techniques.

Nuclear Magnetic Resonance (NMR) Characteristics

In ¹³C-NMR spectroscopy, the labeled carboxyl carbon provides a distinct, high-intensity signal. Unlike natural abundance serine (1.1% ¹³C), the enriched C1 atom dominates the spectrum.

-

¹³C Chemical Shift (C1): The labeled carboxyl carbon resonates in the downfield region, typically between 170–175 ppm (referenced to TMS in D₂O at neutral pH).

-

Coupling: One-bond coupling constants (

) may be observed if high-resolution techniques are employed, though the singlet nature of the C1 label (decoupled) is the primary diagnostic feature.

Mass Spectrometry (MS) Signature

In LC-MS or GC-MS workflows, DL-Serine-1-13C produces a mass shift of +1 Da relative to the unlabeled M+0 isotopologue.

-

Precursor Ion (ESI+): [M+H]⁺ = m/z 107.09

-

Fragment Ions: Fragmentation patterns must be carefully analyzed. Loss of the carboxyl group (decarboxylation) during fragmentation will result in the loss of the label, yielding fragments identical to unlabeled serine. This is a critical consideration for designing Multiple Reaction Monitoring (MRM) transitions.

Stability Profile & Storage Protocols

The stability of DL-Serine-1-13C is governed by its zwitterionic nature and susceptibility to oxidative degradation or racemization under extreme conditions.

Degradation Pathways[8]

-

Thermal Decomposition: Stable up to its melting point (~240°C), but prolonged exposure to temperatures >50°C can induce discoloration and slow decarboxylation.

-

Hygroscopicity: The powder is hygroscopic. Moisture absorption can lead to hydrolysis risks if contaminants are present, or simply alter the effective mass during weighing.

-

Racemization: As a DL-mixture, spontaneous racemization is not a purity concern. However, in biological matrices, the L-isomer may be selectively metabolized, altering the D/L ratio over time.

Storage Recommendations

To maintain isotopic purity (>99%) and chemical integrity (>98%) for extended periods (2–4 years):

-

Temperature: Store at -20°C .

-

Environment: Keep in a tightly sealed vial within a secondary desiccated container.

-

Light: Protect from direct light to prevent photo-oxidation of trace impurities.

Diagram 1: Quality Control & Stability Testing Workflow

Caption: Workflow for maintaining and verifying the integrity of DL-Serine-1-13C stocks over time.

Applications in Research & Drug Development[15]

A. Metabolic Flux Analysis (MFA)

DL-Serine-1-13C is a pivotal tracer for One-Carbon Metabolism (1CM). The label on C1 allows researchers to track the fate of the carboxyl group, which is distinct from the side-chain carbons that enter the folate cycle.

-

Pathway Tracing: Serine is converted to Glycine by Serine Hydroxymethyltransferase (SHMT).

-

L-Serine-1-13C

Glycine-1-13C + 5,10-Methylene-THF (Unlabeled). -

Note: The C1 label is retained in Glycine. If C3 (side chain) were labeled, the label would transfer to the THF pool. This specificity allows precise dissection of carbon routing.

-

Diagram 2: Serine 1-13C Metabolic Fate

Caption: Fate of the C1 label in Serine catabolism. The label tracks to Glycine or Pyruvate, distinguishing pathways.

B. Neuroscience and NMDA Receptor Studies

While L-Serine is the primary metabolic fuel, D-Serine (present in the DL racemate) acts as a potent co-agonist at the NMDA receptor glycine site.

-

Application: Researchers use DL-Serine-1-13C to study the in vivo racemization (via Serine Racemase) and the specific uptake/clearance kinetics of D-Serine in glial cells versus neurons. The mass shift allows differentiation from endogenous serine pools.

C. Internal Standard for Quantitation

In drug development, precise quantification of intracellular amino acid pools is required to assess metabolic toxicity.

-

Protocol: Spike biological samples with a known concentration of DL-Serine-1-13C.

-

Benefit: The co-elution of the labeled standard with the analyte (endogenous serine) corrects for matrix effects and ionization suppression in MS analysis.

Handling & Safety Information

While non-radioactive and generally non-toxic, standard laboratory safety practices (GLP) are mandatory.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent contamination of the sample (keratin from skin contains serine) and inhalation of dust.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Flush with water for 15 minutes.

-

-

Disposal: Dispose of as chemical waste in accordance with local regulations. It is not classified as a hazardous transport good.

References

-

Cambridge Isotope Laboratories. (n.d.). L-Serine (1-13C, 99%) Product Specification. Retrieved from

-

Sigma-Aldrich (Merck). (n.d.). L-Serine-1-13C Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 617, DL-Serine. Retrieved from

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Retrieved from

-

BOC Sciences. (n.d.). DL-Serine-[1-13C] Product Data (CAS 84344-20-7).[1][2][4][7] Retrieved from

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. Search | BLDpharm [bldpharm.com]

- 4. DL-Serine-1-13C | CAS 84344-20-7 | LGC Standards [lgcstandards.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. DL-Serine | 302-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. DL-SERINE (1-13C) [84344-20-7] | Chemsigma [chemsigma.com]

- 8. Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS) - PMC [pmc.ncbi.nlm.nih.gov]

metabolic fate of serine carboxyl carbon-13C

Technical Guide: Metabolic Fate of Serine Carboxyl Carbon-13C ( )

Executive Summary

This technical guide details the mechanistic tracking, experimental design, and data interpretation of

Key Utility:

-

Decoupling SHMT vs. GCS Flux: Differentiates serine conversion to glycine from subsequent glycine oxidation.

-

Lipid Synthesis Specificity: Acts as a negative control for sphingolipid and phosphatidylethanolamine (PE) synthesis due to obligate decarboxylation.

-

Anaplerotic Tracing: Uniquely identifies Pyruvate Carboxylase (PC) activity over Pyruvate Dehydrogenase (PDH) flux in the TCA cycle.

Part 1: Mechanistic Principles & Atom Mapping

Understanding the fate of the C1 atom is prerequisite to experimental design. The following logic gates determine where the

The Serine-Glycine-One Carbon (SGOC) Axis[1]

-

Serine Hydroxymethyltransferase (SHMT1/2): Serine is converted to Glycine.[1][2][3][4] The C1 (carboxyl) of Serine becomes the C1 (carboxyl) of Glycine.

-

Result:M+1 Glycine .

-

-

Glycine Cleavage System (GCS): Glycine is catabolized in the mitochondria.[4] The C1 atom is released as

.-

Result:Loss of Label (

) . -

Implication: High SHMT flux but low GCS activity results in accumulated M+1 Glycine. High GCS activity results in label disappearance.

-

Lipid Biosynthesis (The "Negative" Signal)

-

Sphingolipids: Serine Palmitoyltransferase (SPT) condenses Serine with Palmitoyl-CoA.[5][6] The C1 carboxyl group is cleaved as

during this reaction.-

Result:M+0 Sphinganine/Ceramides .[5] (Contrast with

which labels these lipids M+2).

-

-

Phospholipids:

-

Phosphatidylserine (PS): Serine is incorporated intact. (M+1 PS) .

-

Phosphatidylethanolamine (PE): PS Decarboxylase converts PS to PE, removing the C1 atom. (M+0 PE) .

-

Pyruvate and TCA Cycle Anaplerosis[7]

-

Serine Dehydratase (SDS/SDH): Converts Serine to Pyruvate. C1 is retained. (M+1 Pyruvate) .

-

Pyruvate Fate:

Visualization: The Fate Map

Figure 1: Metabolic fate map of the serine carboxyl carbon. Green nodes indicate retention of the

Part 2: Experimental Design & Protocol

Media Formulation

Standard DMEM/RPMI contains high levels of unlabeled serine (~400 µM) and glycine (~400 µM), which will dilute your tracer.

-

Base Media: Custom DMEM/RPMI lacking Serine, Glycine, and Glucose (to allow controlled glucose addition).

-

Serum: Dialyzed FBS (dFBS) is mandatory. Standard FBS contains significant serine that will skew isotopic enrichment.

-

Tracer Concentration: Reconstitute

to physiological levels (typically 0.4 mM) or supraphysiological levels (up to 2 mM) depending on the cell line's consumption rate. -

Duration:

-

Steady State: 24–48 hours (for macromolecules/lipids).

-

Dynamic Flux: 15 min – 6 hours (for glycolytic/TCA intermediates).

-

Sample Preparation (Adherent Cells)

This protocol ensures quenching of metabolism and extraction of both polar and non-polar fractions.

Step-by-Step Methodology:

-

Quenching: Place culture plates on wet ice. Aspirate media rapidly.

-

Washing: Wash 2x with ice-cold PBS (phosphate-buffered saline) to remove extracellular tracer. Critical: Do this in <10 seconds to prevent leakage.

-

Extraction: Add 1 mL 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Scraping: Scrape cells and transfer suspension to Eppendorf tubes.

-

Lysis: Vortex vigorously (1 min) or freeze-thaw (liquid

/ 37°C bath) 3x cycles. -

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Supernatant: Transfer to new tubes. Evaporate methanol using a SpeedVac/Nitrogen stream.

-

Reconstitution: Resuspend in 50–100 µL LC-MS grade water or acetonitrile/water mix (depending on column chemistry).

Part 3: Analytical Workflows (LC-MS)

For

Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar amino acids (Ser, Gly) and organic acids.

-

Column: Amide-based column (e.g., Waters XBridge Amide or SeQuant ZIC-pHILIC).

-

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

Mass Spectrometry Settings

-

Polarity: Switch between Positive (Amino acids) and Negative (TCA intermediates) modes.

-

Resolution: >30,000 (Orbitrap) or equivalent Q-TOF resolution to resolve

peaks from isobaric interferences.

Data Analysis (Mass Isotopomer Distribution)

You must correct for natural abundance (using software like IsoCor or Polu). Report data as Mole Percent Enrichment (MPE) or Fractional Contribution .

Target Metabolite Table:

| Metabolite | Parent Ion (Unlabeled) | Expected Label (from | Interpretation of Label |

| Serine | m/z 106.05 (M+H)+ | M+1 | Tracer uptake/enrichment verification. |

| Glycine | m/z 76.04 (M+H)+ | M+1 | Flux through SHMT (Cytosolic or Mitochondrial). |

| Lactate | m/z 89.02 (M-H)- | M+1 | Flux through Serine Dehydratase |

| Citrate | m/z 191.01 (M-H)- | M+1 | Marker of Pyruvate Carboxylase (PC) . |

| Citrate | m/z 191.01 (M-H)- | M+0 | Flux through PDH (Decarboxylation loses label). |

| Sphinganine | m/z 302.30 (M+H)+ | M+0 | Negative control. (Label lost via SPT). |

| Phosphatidylserine | varies | M+1 | Direct incorporation. |

| Phosphatidylethanolamine | varies | M+0 | Label lost via PS Decarboxylase. |

Part 4: Scientific Interpretation & Troubleshooting

Distinguishing SHMT Activity

The ratio of labeled Glycine to labeled Serine is the primary metric for SHMT activity.

-

Note: This does not distinguish between SHMT1 (cytosolic) and SHMT2 (mitochondrial) directly. Compartment-specific tracing requires genetic knockdown or organelle isolation.

The "Missing" Carbon: GCS Activity

If you observe high M+1 Glycine but low cell growth, check for GCS saturation. The GCS reaction releases the labeled C1 as

-

Advanced Validation: Trap the

in media using hyamine hydroxide or analyze head-space gas if using sealed vials to quantify total oxidation rates.

The Anaplerotic Switch (PC vs. PDH)

This is the most powerful application of

-

If Serine-derived Pyruvate enters the TCA cycle via PDH , the C1 is lost (

). The Citrate will be M+0. -

If Serine-derived Pyruvate enters via Pyruvate Carboxylase (PC) , the C1 is retained. The Citrate (and subsequent Malate/Aspartate) will be M+1.

-

Application: Cancer cells often upregulate PC to refuel the TCA cycle (anaplerosis) when glutamine is limited. This tracer proves that serine is the carbon source for that anaplerosis.

References

-

Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism. [Link][8]

-

Maddocks, O. D. K., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature. [Link]

-

Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. (Reference for reductive carboxylation logic, applicable to PC flux analysis). [Link]

-

Vance, J. E., & Tasseva, G. (2013). Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. [Link][8]

Sources

- 1. rupress.org [rupress.org]

- 2. 1-C Metabolism—Serine, Glycine, Folates—In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

difference between DL-Serine-1-13C and L-Serine-1-13C

The following technical guide details the critical distinctions between DL-Serine-1-13C and L-Serine-1-13C , emphasizing their divergent behaviors in biological systems and their specific utility in metabolic flux analysis (MFA).

Stereochemical Impact on Metabolic Flux & Isotopic Tracing

Executive Summary

In metabolic research and drug development, the choice between L-Serine-1-13C and DL-Serine-1-13C is not merely a matter of purity or cost—it is a determinant of experimental validity.[1]

-

L-Serine-1-13C is the biologically active isotopologue required for assessing physiological metabolic flux, protein synthesis, and one-carbon metabolism.[1]

-

DL-Serine-1-13C is a racemic mixture containing 50% D-Serine.[1] In mammalian systems, the D-isomer is not inert ; it acts as a potent neurotransmitter (NMDA receptor co-agonist) and can induce nephrotoxicity via D-amino acid oxidase (DAAO) activity.[1]

Critical Warning: Using DL-Serine-1-13C in metabolic flux analysis (MFA) will yield erroneous kinetic data due to transporter competition (ASCT1/2 inhibition) and the activation of non-canonical oxidative pathways.[1]

Chemical & Physical Specifications

The fundamental difference lies in chirality. While the carbon-13 label (

| Feature | L-Serine-1-13C | DL-Serine-1-13C |

| CAS Number | 81201-84-5 | 84344-20-7 (or 302-84-1 unlabeled mix) |

| Composition | >99% L-isomer (Enantiopure) | 50% L-isomer / 50% D-isomer (Racemic) |

| Isotopic Label | Carboxyl Carbon ( | Carboxyl Carbon ( |

| Optical Rotation | ||

| Primary Use | In vivo/In vitro Metabolic Flux, Protein Synthesis | Analytical Standards, Abiotic Synthesis |

| Biological Fate | Incorporated into proteins, lipids, 1C cycle | L: Metabolized; D: Excreted or oxidized (H |

Biological Divergence: The "D-Serine Problem"

In biological assays, the D-isomer present in the DL-mixture is an active disruptor.[1] The following diagram illustrates the divergent metabolic fates of the two isomers.

Metabolic Pathway Visualization[1]

Figure 1: Divergent metabolic fates. L-Serine feeds into anabolic and bioenergetic pathways.[1] D-Serine generates oxidative stress (H2O2) and competitively inhibits L-Serine transport.[1]

Mechanistic Interference[1]

-

Transport Inhibition: D-Serine competes with L-Serine for the ASCT1 and ASCT2 transporters.[1] Using DL-Serine reduces the effective uptake rate of the L-isomer, artificially suppressing calculated flux rates.[1]

-

Oxidative Stress: In tissues expressing DAAO (kidney, brain), D-Serine is oxidized to hydroxypyruvate, releasing hydrogen peroxide (

). This induces oxidative stress, potentially altering cell viability and metabolism during the assay. -

NMDA Activation: In neuronal cultures, D-Serine is a potent co-agonist of the NMDA receptor.[2] Its presence can trigger excitotoxicity, calcium influx, and signaling cascades unrelated to the metabolic question at hand.

The "1-13C" Label: Tracking Decarboxylation[1]

The choice of the 1-13C (carboxyl) label is specific for tracing decarboxylation events. Unlike Uniformly Labeled (U-13C) serine, which tracks carbon mass into biomass, Serine-1-13C is a probe for carbon loss.[1]

Experimental Logic[1][6][7]

-

Reaction: L-Serine

Glycine +-

Result: The 1-13C label remains on the Glycine (Glycine-1-13C).[1]

-

-

Reaction: Glycine

-

Result: The 1-13C label is lost as

.[1]

-

Application: By measuring the ratio of M+1 Glycine to M+1 Serine, researchers quantify the flux into the glycine pool. By capturing

Analytical Protocols

To validate the purity of your tracer or to distinguish isomers in a sample, the following protocols are industry standards.

Protocol A: Chiral HPLC Separation

Standard reversed-phase columns (C18) cannot separate enantiomers.[1] You must use a chiral stationary phase or derivatization.[1][3]

Method: Crown Ether Chiral Chromatography[1][4]

-

Column: ChiroSil® SCA(-) or Crownpak® CR(+) (Crown ether stationary phase).[1]

-

Mobile Phase: 85% Methanol / 15% Water with 10 mM Perchloric Acid (

).-

Note: Acidic pH is required to protonate the amino group for interaction with the crown ether.

-

-

Temperature: Lower temperatures (

to -

Detection: UV at 210 nm (or MS for 13C detection).

-

Elution Order: On Crownpak CR(+), D-Serine typically elutes before L-Serine.[1]

Protocol B: Enzymatic Validation (Self-Validating System)

This protocol confirms if a "pure" L-Serine reagent has been contaminated with D-Serine.[1]

-

Aliquot Sample: Prepare two identical aliquots of the 13C-Serine stock (10 µM).

-

Treatment:

-

Aliquot A: Add D-Amino Acid Oxidase (DAAO) + Catalase.[1]

-

Aliquot B: Add buffer only (Control).

-

-

Incubation: 37°C for 60 minutes.

-

Analysis: Measure Serine concentration via HPLC or MS.

-

Pass Criteria: Concentration in A = Concentration in B (Indicates no D-Serine present).

-

Fail Criteria: Concentration A < Concentration B (Indicates D-Serine was oxidized/lost).

-

Decision Matrix: When to Use Which?

| Application | Recommended Isomer | Rationale |

| Mammalian Cell Culture MFA | L-Serine-1-13C | DL induces toxicity and transport inhibition; D-isomer is not metabolized canonically.[1] |

| Microbial Flux (Bacteria) | L-Serine-1-13C | Many bacteria possess racemases (Alr, DadX) that interconvert isomers, complicating flux models if DL is used.[1] |

| NMR Standards | DL-Serine-1-13C | Acceptable if only chemical shift assignment is needed and no biology is involved.[1] |

| Protein Synthesis Assays | L-Serine-1-13C | Ribosomes are stereoselective; D-Serine will not be incorporated, leading to 50% waste of label.[1] |

References

-

Metabolic F

-

Serine Racemase & D-Serine Biosynthesis

-

Analytical Separ

-

L-Serine-1-13C Product Specific

-

13C Metabolic Flux Analysis Guidelines

Sources

Technical Guide: Applications of Racemic 13C-Labeled Serine in Research

The following technical guide details the specific applications, methodologies, and mechanistic interpretations of Racemic [13C]-Labeled Serine (DL-[13C]Serine) .

While pure L-[13C]Serine is the gold standard for mammalian metabolic flux analysis (MFA), the racemic mixture occupies a critical niche in analytical chemistry, neurobiology (NMDA receptor signaling), and microbial physiology.

Executive Summary

Racemic 13C-labeled serine (DL-[1,2,3-13C3]Ser or specific isotopologues) serves three distinct, high-value functions in modern research:

-

Analytical Quantitation: It acts as a cost-effective, chemically identical Internal Standard (ISTD) for total serine quantification in untargeted metabolomics, correcting for ionization suppression without the cost of chirally pure standards.

-

Enzymology & Neuroscience: It is the fundamental probe for Serine Racemase (SR) activity, allowing the precise measurement of L- to D-serine flux—a critical pathway in schizophrenia and excitotoxicity research.

-

Microbial Physiology: In bacterial systems, it functions as a Dual-Pathway Probe . The L-enantiomer tracks protein synthesis and central carbon metabolism, while the D-enantiomer is selectively shunted into peptidoglycan synthesis, allowing simultaneous monitoring of growth and cell wall turnover.

Part 1: Analytical Chemistry – The Universal Internal Standard

Mechanism of Action

In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects (ion suppression/enhancement) compromise quantitative accuracy. An ideal internal standard must co-elute with the analyte but remain spectrally distinct.

-

Why Racemic? For non-chiral LC methods (e.g., HILIC or C18), L-serine and D-serine co-elute. Therefore, a racemic 13C-labeled standard perfectly mimics the retention time and ionization profile of the total endogenous serine pool.

-

Cost-Benefit: Racemic synthesis is chemically less demanding than stereoselective synthesis, making DL-[13C]Serine a cost-efficient alternative for high-throughput screens where enantiomeric separation is not required.

Protocol: Total Serine Quantitation via LC-MS/MS

Objective: Absolute quantification of serine in plasma or cell lysate.

Reagents:

-

Analyte: Endogenous Serine (Light, 12C).

-

ISTD: DL-[13C3]Serine (Heavy, +3 Da shift).

Workflow:

-

Sample Prep: Aliquot 50 µL plasma.

-

Spike: Add 10 µL of 100 µM DL-[13C3]Serine (final conc. 20 µM).

-

Precipitation: Add 400 µL cold Methanol/Acetonitrile (1:1). Vortex 30s. Centrifuge 10 min @ 15,000 x g.

-

LC-MS Analysis: Inject supernatant onto a HILIC column (e.g., Waters BEH Amide).

-

Detection: Monitor transitions:

-

Endogenous: m/z 106.0 → 60.0

-

ISTD: m/z 109.0 → 62.0 (Note: +3 parent, +2 fragment due to loss of carboxyl group).

-

Data Processing:

Calculate the Response Ratio (

Part 2: Enzymology – The Serine Racemase (SR) Assay

The Biological Context

Mammalian Serine Racemase (SR) converts L-Serine to D-Serine, a co-agonist of the NMDA receptor.[1][2][3][4] However, SR is a "promiscuous" enzyme; it also catalyzes the

The "Isotopic Crosstalk" Assay

This advanced method uses specific 13C labeling to track the fate of the serine backbone.[4]

Experimental Logic:

-

Racemization: The carbon backbone remains intact (

). Mass shift remains constant. - -Elimination: The side chain is modified, and the hydration state changes, often resulting in pyruvate which can be trapped or derivatized.

Diagram: Serine Racemase Bifurcation The following diagram illustrates the kinetic partitioning of serine by SR, visualized for experimental planning.

Caption: Kinetic bifurcation of Serine Racemase. The enzyme partitions substrate into D-Serine (green path) or Pyruvate (red dashed path). 13C-labeling allows mass-based tracking of both products simultaneously.[5]

Part 3: Microbiology – The Dual-Sink Partitioning

Mechanism: Peptidoglycan vs. Proteome

Bacteria possess unique metabolic machinery (racemases) that incorporate D-amino acids into the peptidoglycan cell wall to confer resistance to proteases.

-

L-[13C]Serine Fate: Transported into the cell

Pyruvate (Energy) OR Protein Synthesis (Ribosomal). -

D-[13C]Serine Fate: Transported

Converted to D-Ala (via Alr) or incorporated directly into peptidoglycan side chains (non-ribosomal).

By feeding Racemic DL-[13C]Serine , researchers can simultaneously stress-test both the anabolic (protein) and structural (cell wall) capacity of the colony.

Protocol: Bacterial Cell Wall Turnover Analysis

Objective: Determine the incorporation rate of D-amino acids into the cell wall of S. aureus or E. coli.

-

Culture: Grow bacteria to mid-log phase (

) in minimal media. -

Pulse: Add DL-[1,2,3-13C3]Serine (1 mM final).

-

Chase: At

min, remove aliquots. -

Fractionation (Critical Step):

-

Pellet cells.

-

Lysis: Sonication/French Press.

-

Hydrolysis: Treat insoluble fraction (Cell Wall) with 6M HCl at 105°C for 18h.

-

-

Derivatization & Analysis:

-

Derivatize hydrolysate with Marfey’s Reagent (FDAA) or OPA/IBLC to separate enantiomers.

-

Analyze via LC-MS.[6]

-

-

Interpretation:

-

High 13C enrichment in D-Ser/D-Ala fraction = Active cell wall remodeling.

-

High 13C enrichment in L-Ser fraction = Active protein synthesis.

-

Summary of Analytical Methods

The following table summarizes the required analytical setups for the applications described above.

| Application | Analyte Form | Separation Mode | Detection | Key Challenge |

| Total Quantitation | Racemic (Total) | HILIC / C18 | MS/MS (MRM) | Ion suppression (Solved by ISTD) |

| Racemase Assay | Chiral (D vs L) | Chiral Column (e.g., Crownpak) | MS or Fluorescence | Separation of enantiomers; Baseline noise |

| Bacterial Flux | D-AA vs L-AA | Derivatization (Marfey's) + C18 | High-Res MS (Orbitrap) | Complex matrix; Hydrolysis artifacts |

References

-

BenchChem Technical Support. (2025).[7] Application Notes and Protocols for L-Serine-¹³C in One-Carbon Metabolism Studies. BenchChem. 7

-

Cambridge Isotope Laboratories. (2025).[8] Stable Isotope Standards for Mass Spectrometry: Amino Acid Applications. CIL Isotope.[9] 8

-

Beato, C., et al. (2023). Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase. PubMed Central. 4[2][10][11]

-

Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator D-serine. PNAS. 2[2][10][11]

-

Creative Proteomics. (2025). Overview of 13C Metabolic Flux Analysis. Creative Proteomics. 5

Sources

- 1. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]

- 2. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isotope.com [isotope.com]

- 9. otsuka.co.jp [otsuka.co.jp]

- 10. pnas.org [pnas.org]

- 11. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: DL-Serine-1-13C (CAS 81201-84-5)

Advanced Specifications, Metabolic Tracing, and Analytical Protocols

Part 1: Executive Summary & Core Directive

This guide serves as the definitive technical reference for DL-Serine-1-13C , a stable isotope-labeled amino acid critical for elucidating metabolic flux in one-carbon (1C) metabolism, neurotransmission, and protein turnover.

Unlike generic reagent manuals, this document focuses on the causality of experimental design : why the C1-label is chosen over C3, how the racemic (DL) nature impacts biological data interpretation, and what precise analytical workflows yield self-validating results.

Critical Note on Stereochemistry & CAS: While CAS 81201-84-5 is canonically associated with the L-isomer (L-Serine-1-13C), this guide addresses the DL-racemic mixture (containing equimolar L- and D-serine). Researchers must distinguish between these forms:

-

L-Serine: The primary proteinogenic and metabolic active form.

-

D-Serine: A potent physiological neurotransmitter (NMDA receptor co-agonist) and biomarker for renal function.

-

DL-Serine-1-13C: Used when total serine pool quantification is required, or as an economical internal standard where chiral separation is performed downstream.

Part 2: Chemical & Physical Specifications[1][2]

The following specifications define the reference standard for high-purity DL-Serine-1-13C used in GMP and research-grade applications.

| Parameter | Specification | Technical Note |

| Chemical Name | DL-Serine-1-13C | Racemic mixture (50% L, 50% D) |

| CAS Number | 81201-84-5 (Ref) | See Note above regarding isomer specificity |

| Linear Formula | HOCH₂CH(NH₂)¹³CO₂H | Label located at the carboxyl carbon (C1) |

| Molecular Weight | 106.09 g/mol | +1 Da shift from unlabeled Serine (105.09) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Critical for minimizing isotopic envelope overlap in MS |

| Chemical Purity | ≥ 98% (CP-NMR) | Impurities can suppress ionization in LC-MS |

| Appearance | White to off-white powder | Hygroscopic; store in desiccator |

| Solubility | Water (50 mg/mL) | Soluble in aqueous buffers; insoluble in ether/ethanol |

| Melting Point | 240 °C (dec.)[1] | Decomposes upon melting |

| NMR Shift (¹³C) | ~170–175 ppm (C1) | Distinct carbonyl signal in D₂O |

Part 3: Scientific Integrity – Mechanisms & Applications[4]

1. The Mechanistic Value of the C1 Label

The choice of Serine-1-13C (carboxyl label) versus Serine-3-13C (side-chain label) is not arbitrary; it determines the metabolic fate visibility.

-

Serine-3-13C: The C3 carbon is transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF via Serine Hydroxymethyltransferase (SHMT). It enters the folate pool and is incorporated into purines, thymidylate, and methionine.

-

Serine-1-13C (This Compound): The C1 carbon is not transferred to the folate pool. During the conversion of Serine to Glycine (via SHMT), the C1 label remains on the Glycine molecule (becoming Glycine-1-13C).

-

Crucial Pathway Check: If Glycine is further metabolized by the Glycine Cleavage System (GCS) , the C1 label is released as ¹³CO₂ .

-

Application: Therefore, DL-Serine-1-13C is the specific tracer of choice for measuring Glycine synthesis flux and decarboxylation events , without the confounding background of folate-mediated recycling.

-

2. The "Racemic Dilution" Effect

When using DL-Serine-1-13C in biological systems (e.g., cell culture):

-

Uptake: Both L- and D-isomers may enter the cell (via ASCT1/2 or Asc-1 transporters).

-

Metabolism: Metabolic enzymes (like SHMT) are stereoselective for L-Serine .

-

Result: The D-Serine-1-13C component often remains unmetabolized (unless D-amino acid oxidase is active).

-

Data Correction: Quantitative flux models must account for the fact that only ~50% of the tracer (the L-form) is available for immediate protein synthesis or glycolytic flux. Failure to correct for this leads to a 2-fold underestimation of metabolic rates.

-

Part 4: Visualization of Metabolic Fate

The following diagram illustrates the divergent fates of the Serine carbon backbone, highlighting why C1-labeling is distinct.

Figure 1: Metabolic fate of Serine-1-13C. Note that the ¹³C label (C1) tracks to Glycine and eventually CO₂, while the One-Carbon folate pool (Methylene-THF) remains unlabeled.

Part 5: Experimental Protocols

Protocol A: Sample Preparation for GC-MS Analysis

This protocol is optimized for quantifying isotopic enrichment (MPE) in intracellular amino acids.

Reagents:

-

DL-Serine-1-13C (Internal Standard or Tracer)

-

80% Methanol (pre-chilled to -80°C)[2]

-

MTBSTFA + 1% TBDMCS (Derivatization agent)[3]

-

Acetonitrile (ACN)[3]

Step-by-Step Workflow:

-

Quenching & Extraction:

-

Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.

-

Add 500 µL of -80°C 80% Methanol . This instantly quenches metabolic activity.

-

Scrape cells and transfer to a microcentrifuge tube.[2]

-

Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Checkpoint: Collect supernatant (metabolites).[2] The pellet contains protein/DNA.

-

-

Drying:

-

Transfer supernatant to a glass vial.

-

Evaporate to dryness using a SpeedVac or Nitrogen stream at 30°C. Do not overheat, as serine is heat-sensitive.

-

-

Derivatization (tBDMS):

-

Resuspend dried residue in 30 µL ACN .

-

Add 30 µL MTBSTFA + 1% TBDMCS .

-

Incubate at 70°C for 60 minutes .

-

Mechanism:[3] This replaces active hydrogens on -OH, -NH₂, and -COOH with tert-butyldimethylsilyl groups, making the molecule volatile and thermally stable.

-

-

GC-MS Analysis:

-

Inject 1 µL in Split mode (1:10).

-

Target Ions (Serine-tBDMS):

-

m/z 390: [M-57]⁺ (Loss of tert-butyl group). Whole molecule fragment.[4]

-

m/z 391: [M-57+1]⁺ (The ¹³C labeled isotopologue).

-

-

Calculation: Calculate Mass Isotopomer Distribution (MID) by integrating areas of m/z 390, 391, 392...

-

Protocol B: NMR Internal Standard Quantification

DL-Serine-1-13C is an ideal internal standard for qNMR due to the lack of proton splitting on the quaternary carbonyl in decoupled spectra.

-

Dissolve sample in D₂O phosphate buffer (pH 7.4).

-

Add known concentration of DL-Serine-1-13C (e.g., 1.0 mM).

-

Acquire ¹³C-{¹H} NMR spectrum (Inverse Gated Decoupling).

-

Signal Verification: Look for the singlet at ~170-175 ppm .

-

Integrate target metabolite peaks relative to the Serine C1 standard peak.

Part 6: Logical Workflow Diagram

Figure 2: Analytical workflow for Mass Spectrometry-based profiling.

Part 7: References

-

Metabolic Tracing Principles: Antoniewicz, M.R.[5] "A Guide to ¹³C Metabolic Flux Analysis for the Cancer Biologist." Experimental & Molecular Medicine, 2018.

-

Amino Acid Analysis Protocols: "Stable Isotope Labeled Amino Acids: A Comprehensive Guide." BOC Sciences, 2024.

-

GC-MS Derivatization: "13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS." Shimadzu Technical Report C146-E312.

-

Serine Metabolism & 1C Cycle: "Serine and One-Carbon Metabolism in Cancer." Cell Metabolism, 2016.

-

Chemical Data: PubChem Compound Summary for DL-Serine. National Center for Biotechnology Information.

Disclaimer: This guide is for research use only. Not for diagnostic or therapeutic use in humans.

Sources

The Serine-Glycine Axis: Decarboxylation Mechanisms and One-Carbon Flux

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Metabolic Biochemistry, Isotope Tracing, and Oncology Targets

Executive Summary: The Dual Nature of Serine C1

In metabolic biochemistry, the term "Serine C1" presents a distinct duality that often leads to nomenclature confusion in drug development. It refers either to:

-

The One-Carbon (1C) Unit: The hydroxymethyl group (C3) of serine, which enters the folate cycle to fuel nucleotide synthesis and methylation.

-

The Carboxyl Carbon (C1): The specific carbon atom that is released as CO

during decarboxylation events, primarily via the Glycine Cleavage System (GCS) or Serine Palmitoyltransferase (SPT) .

This guide dissects the role of serine in decarboxylation pathways, with a primary focus on the Serine-Glycine-One-Carbon (SGOC) network—a critical driver of oncogenesis.[1] We will explore how the oxidative decarboxylation of the serine-derived intermediate (glycine) fuels the mitochondrial 1C pool, and how to experimentally validate this flux.

The Serine-Glycine-One Carbon (SGOC) Network

The SGOC network is the primary engine for cellular proliferation. While cytosolic serine synthesis (via PHGDH) is well-characterized, the mitochondrial decarboxylation step is the rate-limiting factor for generating the formate required for nucleotide synthesis in rapidly dividing cells.

The Carbon Fate Logic

To understand the decarboxylation, we must track the atom-level fate of L-Serine:

-

Serine C3 (Beta-carbon): Transferred by Serine Hydroxymethyltransferase (SHMT2) to Tetrahydrofolate (THF), forming 5,10-Methylene-THF . This is the classic "One-Carbon unit."

-

Serine C1 (Carboxyl) & C2 (Alpha): Remain as Glycine .

-

The Decarboxylation Event: Glycine enters the Glycine Cleavage System (GCS) .[2][3] Here, the Serine-derived C1 is released as CO

, while the C2 is captured as a second One-Carbon unit (5,10-Methylene-THF).

Key Insight for Drug Design: Targeting the decarboxylation step (GLDC) blocks the retrieval of this "second" C1 unit and leads to toxic glycine accumulation, a vulnerability in auxotrophic tumors (e.g., glioblastoma, lung adenocarcinoma).

Visualization: Mitochondrial SGOC Flux

The following diagram illustrates the compartmentalized flow of serine carbons, highlighting the specific decarboxylation event at the GCS complex.

Caption: Mitochondrial Serine catabolism via SHMT2 and GLDC.[4][5] Note that the C1 carbon of Serine is released as CO2 only after conversion to Glycine.

Mechanism of Decarboxylation: The Glycine Cleavage System (GCS)

The GCS is a multi-enzyme complex loosely associated with the inner mitochondrial membrane.[3] It represents the primary decarboxylation pathway for serine-derived carbons.

The Enzymatic Architecture

The system comprises four proteins (P, H, T, L).[3][6] The decarboxylation occurs specifically at the P-protein (GLDC) .

| Protein | Name | Function | Mechanism Note |

| P-Protein | Glycine Decarboxylase | Decarboxylation | Pyridoxal 5'-phosphate (PLP) dependent.[7][8][9][10] Removes carboxyl group as CO |

| H-Protein | Lipoamide-containing | Carrier | Shuttles the aminomethyl intermediate via a lipoyl arm.[6] |

| T-Protein | Aminomethyltransferase | C1 Transfer | Transfers the methylene group to THF, releasing NH |

| L-Protein | Dihydrolipoyl Dehydrogenase | Re-oxidation | Regenerates oxidized lipoamide (NAD+ |

The Decarboxylation Reaction (Step-by-Step)

-

Schiff Base Formation: The amino group of Glycine attacks the PLP cofactor on the P-protein.

-

Decarboxylation: The carboxyl group (originally Serine C1) is cleaved, releasing CO

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Intermediate Transfer: The remaining aminomethyl group is transferred to the lipoamide arm of the H-protein.

-

Implications: This reaction is thermodynamically favorable and drives the flux of serine catabolism, preventing the reverse reaction (Glycine

Serine) under physiological conditions.

Alternative Pathway: Serine Palmitoyltransferase (SPT)

While the SGOC network dominates cancer metabolism discussions, the Serine Palmitoyltransferase (SPT) pathway represents a direct decarboxylation of L-Serine, critical for membrane biology.[8]

-

Context: De novo sphingolipid biosynthesis (Endoplasmic Reticulum).

-

Mechanism: SPT catalyzes the condensation of L-Serine and Palmitoyl-CoA.[7][8][9][10]

-

Decarboxylation: During the condensation, the Serine C1 (Carboxyl) is released as CO

. -

Relevance: Unlike the SGOC pathway which recycles carbons for nucleotide synthesis, this pathway commits serine carbons to lipid structural roles.

Experimental Protocols: Validating Flux

To distinguish between simple serine utilization and active decarboxylation flux, Stable Isotope Tracing is the gold standard.

Protocol: [U-13C3]Serine Tracing by LC-MS

This protocol determines if Serine is being decarboxylated via the mitochondrial SGOC pathway.

Objective: Measure the M+2 isotopologue of Glycine and the M+1 isotopologue of downstream purines.

Materials:

-

[U-13C3]L-Serine (Cambridge Isotope Laboratories).

-

Dialyzed FBS (to remove background serine).

-

LC-MS/MS system (e.g., Q Exactive or Triple Quad).

Workflow:

-

Cell Culture: Seed cells (e.g., A549, HCT116) in 6-well plates.

-

Media Switch: Replace media with Serine-free DMEM supplemented with 400

M [U-13C3]Serine and 10% Dialyzed FBS. -

Incubation: Incubate for 24 hours (steady state) or 0-6 hours (kinetic flux).

-

Extraction:

-

Wash 2x with ice-cold PBS.

-

Add 500

L extraction solvent (80% Methanol / 20% Water, -80°C). -

Scrape and transfer to tubes; vortex; centrifuge at 14,000 x g for 10 min.

-

-

Analysis: Inject supernatant into LC-MS (HILIC column recommended).

Data Interpretation Table

The mass isotopomer distribution (MID) reveals the pathway activity.

| Metabolite | Isotopologue | Origin & Interpretation |

| Serine | M+3 | Intact tracer (Input). |

| Glycine | M+2 | Product of SHMT2. Retains C1 and C2 of Serine. High M+2 indicates active SHMT2. |

| ATP/GTP | M+1 / M+2 | Indicates the C3 of Serine (and C2 of Glycine) entered the 1C pool. |

| CO | M+1 | (Difficult to measure directly by LC-MS). Indicates decarboxylation of the M+2 Glycine. |

Validation Logic: If you inhibit GLDC (e.g., using shRNA), you will see an accumulation of M+2 Glycine and a depletion of M+1/M+2 Purines , proving the decarboxylation step is blocked.

Visualization: Experimental Workflow

Caption: Isotope tracing logic. Loss of GLDC activity traps 13C-label in Glycine (M+2).

Drug Development Implications

Targeting the serine decarboxylation pathways is a high-priority strategy in precision oncology.

-

GLDC Inhibitors: High GLDC expression is a marker for tumor-initiating cells (TICs) in lung cancer. Inhibiting GLDC induces "glycine toxicity" (accumulation of glycine which converts to toxic aminoacetone).[11]

-

SHMT2 Inhibitors: Blocking the entry to the decarboxylation pathway. Dual SHMT1/2 inhibition is often required due to cytosolic compensation.

-

Methotrexate/Pemetrexed Resistance: Tumors with high mitochondrial decarboxylation capacity (high GLDC) can often bypass antifolates by generating excess formate mitochondria, which leaks to the cytosol to support purine synthesis.

References

-

Yang, M., & Vousden, K. H. (2016). Serine and one-carbon metabolism in cancer.[11][12][13] Nature Reviews Cancer, 16(10), 650–662. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease.[11][13] Cell Metabolism, 25(1), 27–42. [Link]

-

Maddocks, O. D. K., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature, 544(7650), 372–376. [Link]

-

Kikuchi, G., et al. (2008). The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246–263. [Link]

-

Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism.[8][10] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 16-30. [Link]

Sources

- 1. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foundationnkh.org [foundationnkh.org]

- 3. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 10. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

- 13. The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Isotopic Landscapes on a Budget: A Technical Guide to Cost-Effective ¹³C Serine Standards for Pilot Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Stable isotope tracing using ¹³C-labeled serine is a cornerstone of metabolic research, providing critical insights into one-carbon metabolism, nucleotide biosynthesis, and cellular methylation processes. However, the high cost of commercially available ¹³C serine standards can be a significant barrier, particularly for pilot studies and methods development. This in-depth technical guide provides a comprehensive framework for researchers to navigate the landscape of cost-effective ¹³C serine standards. We will explore the strategic selection of commercial standards, provide a detailed protocol for the in-house synthesis and validation of [U-¹³C₃]-L-serine, and outline best practices for designing and executing cost-effective pilot studies. This guide is intended to empower researchers to conduct robust and economically viable metabolic flux analyses, accelerating discovery in drug development and fundamental biological research.

Introduction: The Central Role of Serine Metabolism and the Need for Cost-Effective Tracers

Serine is a non-essential amino acid that sits at a critical nexus of cellular metabolism. It is a major donor of one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules.[1] Dysregulation of serine metabolism has been implicated in a variety of diseases, including cancer and neurological disorders, making it a key area of investigation for therapeutic development.

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell.[2] This is achieved by introducing a ¹³C-labeled substrate, such as serine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] However, the cost of ¹³C-labeled compounds can be prohibitive, often deterring researchers from undertaking pilot studies that are essential for optimizing experimental conditions and generating preliminary data for grant applications. This guide addresses this challenge by providing practical strategies for accessing and utilizing cost-effective ¹³C serine standards.

Strategic Selection of Commercial ¹³C Serine Standards

For labs without access to synthetic chemistry facilities, the judicious selection of commercially available standards is the most direct path to cost-effectiveness. The primary considerations are the type of labeling and the vendor.

Uniformly vs. Position-Specific Labeling: A Cost-Benefit Analysis

-

[U-¹³C₃]-L-Serine (Uniformly Labeled): In this form, all three carbon atoms of the serine molecule are ¹³C. This is often the most informative tracer for initial pilot studies as it allows for the tracking of the entire carbon backbone of serine as it is metabolized. While generally more expensive per milligram than position-specific labeled serine, the comprehensive data it provides can be invaluable for mapping novel metabolic pathways.

-

[1-¹³C]-L-Serine (Position-Specific Labeled): Here, only the carboxyl carbon is labeled with ¹³C. This is a more budget-friendly option and can be very effective for studying specific reactions, such as the decarboxylation of serine.

Table 1: Illustrative Cost Comparison of Commercial ¹³C-L-Serine Standards

| Isotope | Vendor Example | Package Size | List Price (USD) | Price per mg (USD) |

| [1-¹³C]-L-Serine | Cambridge Isotope Laboratories, Inc. | 0.25 g | $629.00 | $2.52 |

| [U-¹³C₃]-L-Serine | Cambridge Isotope Laboratories, Inc. | 0.25 g | $2,980.00 | $11.92 |

| [¹³C₃, ¹⁵N]-L-Serine | Cambridge Isotope Laboratories, Inc. | 0.1 g | $1,050.00 | $10.50 |

Note: Prices are for illustrative purposes only and are subject to change. Sourcing from different vendors may yield different pricing.

For pilot studies, a key strategy is to start with a smaller quantity of the more informative, uniformly labeled serine to gain a broad overview of serine metabolism in the system of interest. If specific pathways are then targeted, a switch to a more cost-effective, position-specific labeled serine can be considered for subsequent experiments.

In-House Synthesis of [U-¹³C₃]-L-Serine: A Practical Approach

For laboratories with basic cell culture and biochemistry capabilities, the in-house synthesis of ¹³C serine can dramatically reduce costs. This section provides a detailed protocol for producing [U-¹³C₃]-L-serine from a more affordable precursor, [U-¹³C₆]-D-glucose, using enzymatic reactions. This approach leverages the metabolic machinery of microorganisms to perform the complex stereospecific synthesis.

Principle of Enzymatic Synthesis

This protocol is based on the enzymatic conversion of glycine and formaldehyde, derived from ¹³C-labeled precursors, into L-serine. The key enzyme is serine hydroxymethyltransferase (SHMT), which catalyzes the reversible reaction of glycine and 5,10-methylenetetrahydrofolate to form serine and tetrahydrofolate.

Experimental Protocol: Enzymatic Synthesis of [U-¹³C₃]-L-Serine

This protocol is adapted from established enzymatic processes and is designed to be accessible to a non-specialist.

Materials:

-

E. coli strain overexpressing serine hydroxymethyltransferase (SHMT).

-

[U-¹³C₆]-D-Glucose (as the source of ¹³C).

-

Glycine.

-

Formaldehyde.

-

Tetrahydrofolic acid (THF).

-

Pyridoxal phosphate (PLP).

-

Potassium phosphate buffer (pH 7.5).

-

Cation exchange chromatography column.

-

Standard laboratory equipment for cell culture, protein expression, and purification.

Step-by-Step Methodology:

-

Overexpression and Purification of SHMT:

-

Transform an appropriate E. coli expression strain with a plasmid encoding for SHMT.

-

Grow the culture in a minimal medium containing [U-¹³C₆]-D-glucose as the sole carbon source to produce ¹³C-labeled SHMT.

-

Induce protein expression and harvest the cells.

-

Lyse the cells and purify the SHMT enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tagged protein).

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the purified SHMT, glycine, and formaldehyde in a potassium phosphate buffer (pH 7.5).

-

Add the cofactors THF and PLP to the reaction mixture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of THF.

-

Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by taking small aliquots over time and analyzing for serine production by LC-MS.

-

-

Purification of [U-¹³C₃]-L-Serine:

-

Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by heat or addition of acid).

-

Centrifuge the reaction mixture to remove the precipitated protein.

-

Apply the supernatant to a cation exchange chromatography column to separate the positively charged L-serine from unreacted glycine and other components.

-

Elute the L-serine using a salt gradient.

-

Collect the fractions containing L-serine and desalt them.

-

Lyophilize the purified [U-¹³C₃]-L-serine to obtain a stable powder.

-

Validation of In-House Synthesized ¹³C Serine: A Self-Validating System

The trustworthiness of any tracer experiment hinges on the quality of the isotopic standard. Therefore, rigorous validation of in-house synthesized ¹³C serine is paramount. This process ensures the purity and isotopic enrichment of the standard, making the subsequent metabolic tracing experiments reliable.

Workflow for Validation

Caption: Workflow for the validation of in-house synthesized ¹³C serine.

Detailed Validation Protocols

-

Purity Assessment:

-

LC-MS: Analyze the synthesized serine using high-resolution LC-MS to identify any potential contaminants. The presence of a single major peak at the expected mass-to-charge ratio (m/z) for ¹³C₃-serine is indicative of high purity.

-

NMR: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity and purity of the synthesized compound.

-

-

Isotopic Enrichment Determination:

-

Mass Spectrometry: Analyze the synthesized serine by high-resolution mass spectrometry. The mass spectrum will show a distribution of isotopologues. The percentage of the M+3 peak (representing the fully ¹³C₃-labeled serine) relative to the sum of all serine isotopologues (M+0, M+1, M+2, M+3) will give the isotopic enrichment. For a successful synthesis, this should be >98%.

-

-

Accurate Concentration Determination:

-

Create a standard curve using a certified commercial L-serine standard of known concentration.

-

Analyze the in-house synthesized serine by LC-MS and determine its concentration by comparing its peak area to the standard curve.

-

-

Comparison to a Certified Reference Material:

-

If possible, obtain a small amount of a certified commercial [U-¹³C₃]-L-serine standard.

-

Analyze both the in-house standard and the certified standard under identical LC-MS conditions. The retention time and mass spectral fragmentation pattern should be identical. This provides the highest level of confidence in the identity and quality of the in-house standard.

-

Designing Cost-Effective Pilot Studies

Pilot studies are essential for optimizing labeling conditions, assessing the extent of tracer incorporation, and identifying the key downstream metabolites. A well-designed pilot study can maximize the information gained while minimizing the consumption of the valuable ¹³C tracer.

Key Considerations for Experimental Design

-

Start Small: Begin with a single cell line and a limited number of biological replicates (n=3 is often sufficient for a pilot study).

-

Time Course Experiment: To determine the time required to reach isotopic steady-state, perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) of labeling. This will inform the optimal labeling duration for future experiments and prevent unnecessary consumption of the tracer.

-

Minimal Tracer Concentration: The concentration of the ¹³C serine in the labeling medium should ideally be close to the physiological concentration of serine in the standard culture medium. It is not always necessary to use 100% ¹³C-labeled serine; a mixture of labeled and unlabeled serine can sometimes be used, although this can complicate data analysis.

-

Targeted vs. Untargeted Analysis: For a pilot study, a targeted LC-MS/MS method focusing on key metabolites in serine and one-carbon metabolism can be more cost-effective than a full-scale untargeted metabolomics approach.

Experimental Workflow

Sources

Technical Monograph: DL-Serine-1-13C – Physicochemical Characterization and Analytical Validation

Executive Summary

DL-Serine-1-13C (CAS: 84344-20-7) is a stable isotope-labeled isotopologue of the non-essential amino acid serine, characterized by the substitution of the carbon-12 atom at the carboxyl position (C1) with carbon-13.[][2][3] Unlike its enantiopure counterpart L-Serine-1-13C, the DL-form exists as a racemic mixture (50:50) of L- and D-isomers. This monograph details the molecular weight specifications, isotopic purity assessment, and critical analytical protocols required for its application in metabolic flux analysis (MFA) and quantitative mass spectrometry.

Section 1: Physicochemical Properties & Molecular Weight

Structural Definition

The molecular structure of DL-Serine-1-13C comprises a racemic mixture of (2S)-2-amino-3-hydroxy[1-13C]propanoic acid and (2R)-2-amino-3-hydroxy[1-13C]propanoic acid. The 13C label is located exclusively at the carboxyl group.[4]

Exact Mass Calculation

For high-resolution mass spectrometry (HRMS), reliance on average molecular weight is insufficient. The exact mass must be calculated using the specific mass of the

| Element | Isotope | Atomic Mass (Da) | Count | Contribution (Da) |

| Carbon (Labeled) | 13.003355 | 1 | 13.003355 | |

| Carbon (Natural) | 12.000000 | 2 | 24.000000 | |

| Hydrogen | 1.007825 | 7 | 7.054775 | |

| Nitrogen | 14.003074 | 1 | 14.003074 | |

| Oxygen | 15.994915 | 3 | 47.984745 | |

| Total Exact Mass | 106.045949 |

Note: The mass shift relative to unlabeled DL-Serine (

Section 2: Isotopic Purity & Enrichment

Defining Purity Metrics

Researchers must distinguish between Chemical Purity (absence of non-serine contaminants) and Isotopic Purity (fraction of molecules containing the

-

Specification: Typically

.[3] -

Implication: In a sample of DL-Serine-1-13C, 99% of the carboxyl carbons are

, while 1% remain

The Racemic Factor (DL)

The "DL" designation indicates a racemic mixture. While biological systems predominantly utilize L-Serine, DL-Serine-1-13C is frequently employed as an Internal Standard (IS) in LC-MS/MS assays where chiral separation is not performed.

-

Cost-Efficiency: Chemical synthesis of the racemate (often via Strecker synthesis using

) is more economical than enzymatic resolution for pure L-isomers. -

Analytical Behavior: In achiral chromatography (e.g., C18 Reverse Phase), DL-Serine elutes as a single peak, making it a valid surrogate for quantifying total serine.

Section 3: Analytical Validation Protocols

To ensure data integrity, the identity and purity of DL-Serine-1-13C must be validated before use in critical experiments.

Protocol A: Isotopic Enrichment via qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measurement of the

Methodology:

-

Solvent: Dissolve 10 mg of DL-Serine-1-13C in 600 µL of

. -

Standard: Add a known molar quantity of an internal standard (e.g., Maleic acid) if absolute quantitation is required.

-

Acquisition: Run a 1D

-NMR (proton-decoupled). -

Verification:

-

Observe the enhanced singlet peak at ~173 ppm (Carboxyl region).

-

Lack of significant satellite peaks confirms high enrichment (suppression of

- -

Compare integration against the standard to calculate atom %.

-

Protocol B: Mass Spectrometry (HRMS) Quality Control

Objective: Confirm the M+1 mass shift and absence of M+2/M+3 impurities (which would indicate multiple labeling or contamination).

Workflow:

-

Dilution: Prepare a 1 µM solution in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Infusion: Direct infusion into an ESI-Q-TOF or Orbitrap mass spectrometer.

-

Mode: Positive Ion Mode (

). -

Target Ion:

(Protonated DL-Serine-1-13C). -

Criteria: The intensity of the

106.050 (unlabeled impurity) should be

Visualization: QC & Validation Workflow

Caption: Figure 1. Quality Control workflow for validating isotopic purity and molecular weight of labeled serine prior to experimental use.

Section 4: Applications in Metabolic Tracing

DL-Serine-1-13C is a powerful probe for the Serine-Glycine-One Carbon (SGOC) network.

The Serine-Glycine Node

When Serine-1-13C is metabolized by Serine Hydroxymethyltransferase (SHMT), it converts to Glycine and a one-carbon unit (methylene-THF).

-

Mechanism: The C3 (hydroxymethyl) of serine is transferred to THF. The C1 (carboxyl) and C2 (alpha) remain as Glycine.

-

Fate of Label: The

label at C1 is retained in the carboxyl group of Glycine.-

Reaction:

-

-

Utility: This allows researchers to distinguish between serine derived from glycolysis (de novo) versus uptake, and to track the flux into the glycine pool without losing the label to the folate cycle.

Visualization: Metabolic Fate of Serine-1-13C

Caption: Figure 2. Metabolic tracing of Serine-1-13C. The C1 label (blue path) is retained in Glycine or Pyruvate, distinguishing it from C3-labeled tracers which enter the folate cycle.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6857581, DL-Serine. Retrieved from [Link]

-

UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N Analysis of Amino Acids. Retrieved from [Link]

Sources

- 2. isotope.com [isotope.com]

- 3. L-丝氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d,l-Serine | C3H7NO3 | CID 6857581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Tracing of Serine Enantiomers: Resolving Flux in Non-Stereospecific Contexts

Executive Summary

In standard metabolomics, serine is often treated as a single pool. However, biological systems are inherently stereospecific, yet they possess "non-stereospecific" bridges—enzymes like Serine Racemase (SR) that interconvert L- and D-isomers. For drug development in neuroscience (NMDAR modulation) and oncology (one-carbon metabolism), the assumption that "Serine = L-Serine" is a critical liability.

This guide details the methodology for tracing serine metabolism across these chiral boundaries. It moves beyond bulk flux analysis to enantioselective isotopologue tracing , enabling researchers to distinguish de novo synthesis, uptake, and racemization dynamics.

Part 1: The Dual Metabolic Landscape

To trace serine effectively, one must understand the distinct fates of its enantiomers. While L-serine drives biomass (nucleotides, lipids), D-serine acts as a neuromodulator and, paradoxically, a nephrotoxin at high levels.

The Stereospecific Divergence

-

L-Serine Pathway: Generated from glycolysis (via 3-phosphoglycerate). It fuels the One-Carbon (1C) Cycle via Serine Hydroxymethyltransferase (SHMT), donating carbon units for purine/thymidine synthesis.

-

D-Serine Pathway: Generated solely from L-serine via Serine Racemase (SR) .[1][2][3][4] It functions as an obligate co-agonist at the NMDA receptor (NMDAR).

-

The "Non-Stereospecific" Leak: SR is a "sloppy" enzyme. It performs racemization (L

D) but also

Visualization: The Chiral Crossover

The following diagram illustrates the metabolic divergence and the specific "leak" introduced by Serine Racemase.

Figure 1: Serine metabolic bifurcation. Note the bidirectional racemization (red) and the non-stereospecific elimination to pyruvate (yellow), which represents a loss of chiral information.

Part 2: Strategic Tracer Selection

Standard

The Deuterium "Washout" Effect

Serine Racemase operates via the abstraction of the

-

If you label the

-carbon with deuterium ( -

Result: The D-Serine pool will be lighter (mass shift) than the precursor L-Serine if racemization occurred de novo.

| Tracer | Target Application | Mechanism of Action |

| Total Flux | Tracks carbon flow into Glycine (1C cycle) and Pyruvate. Cannot distinguish L | |

| Racemase Activity | The | |

| Transamination | Tracks nitrogen fate. Useful to distinguish if Pyruvate is generated via SR (retains N in NH3) or Transaminases (N transferred to Glu). |

Part 3: Analytical Methodology

To separate enantiomers, you cannot use standard C18 Reverse Phase chromatography. You must employ either Chiral Derivatization or Chiral Stationary Phases .

Protocol A: Marfey’s Reagent (FDLA) Derivatization

Best for: High sensitivity in complex matrices (plasma, CSF).

This method converts enantiomers (L/D) into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard C18 column.

Reagents:

-

L-FDLA (1-fluoro-2-4-dinitrophenyl-5-L-leucine amide).

-

Buffer: 1 M NaHCO3.

-

Quench: 1 M HCl.

Step-by-Step Workflow:

-

Extraction: Extract metabolites from tissue/cells using 80% MeOH (-80°C). Centrifuge at 14,000 x g for 10 min.

-

Derivatization:

-

Take 50

L of supernatant. -

Add 20

L of 1 M NaHCO3 (pH adjustment). -

Add 100

L of 1% L-FDLA in acetone. -

Incubate: 40°C for 1 hour (Critical: Do not exceed 50°C to prevent heat-induced racemization).

-

-

Quenching: Stop reaction with 20

L 1 M HCl. -

Analysis: Inject onto a C18 UHPLC column. The hydrophobic L-FDLA tag increases retention and ionization efficiency.

Protocol B: Chiral Crown Ether Chromatography

Best for: Direct analysis without derivatization artifacts.

Column: CROWNPAK CR-I(+) or equivalent.[5] Mechanism: The crown ether forms a host-guest complex preferentially with the L-form (ammonium group), altering elution times. Mobile Phase: Perchloric acid (pH 1.5) is often required, which can suppress MS sensitivity. Note: Modern Zwitterionic chiral columns allow for volatile buffers (ammonium formate).

Part 4: Experimental Workflow & Data Logic

The following decision tree ensures the integrity of your stereochemical data.

Figure 2: Experimental decision tree for tracing serine enantiomers. The M+2 mass shift is the critical validation step for D-serine synthesis.

Data Interpretation: The "Racemization Factor"

When analyzing the data, you must correct for the Background Racemization Rate (

Validation Step:

Run a "Blank" sample spiked with pure

Calculation of Fractional Enrichment (

-

Interpretation:

-

High

in D-Ser M+2 indicates active Serine Racemase. -

Presence of D-Ser M+3 (retaining all deuteriums) implies uptake of exogenous D-Serine (if present in media) or an artifact, as SR must remove the C2-deuterium.

-

References

-

Snyder, S. H., & Kim, P. M. (2000). D-Amino acids as putative neurotransmitters: Focus on D-serine. Neurochemical Research.

-

Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle.

-

Fujii, K., et al. (1997). A novel host-guest complexation method for the separation of D- and L-amino acids. Analytical Chemistry. (Foundation of FDLA/Marfey's advanced methods).

-

Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation.[6] Nature.[7]

-

Shimadzu Application News. (2020). LC-MS/MS Method Package for D/L Amino Acids.

Sources

- 1. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 6. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 7. technologynetworks.com [technologynetworks.com]

Methodological & Application

Application Note: DL-Serine-1-13C as Internal Standard for LC-MS/MS Quantification

This Application Note is structured to serve as a definitive technical guide for the implementation of DL-Serine-1-13C as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the specific challenges of using a C1-labeled racemic standard for the quantification of Serine (typically L-Serine or Total Serine) in biological matrices.

Abstract

This protocol details the validated methodology for quantifying Serine in plasma and tissue samples using DL-Serine-1-13C as a stable isotope-labeled internal standard. While Deuterated standards (e.g., Serine-d3) are common, 13C-labeled standards offer superior stability by eliminating deuterium-hydrogen exchange (D/H exchange) issues in aqueous mobile phases. This guide addresses the unique considerations of using a racemic (DL) and C1-labeled standard, specifically focusing on the critical selection of MRM transitions to prevent signal loss during decarboxylation and managing isotopic crosstalk from high-abundance analytes.

Introduction & Scientific Rationale

The Role of Serine

Serine is a polar, non-essential amino acid critical for the synthesis of nucleotides, phospholipids, and neurotransmitters (D-Serine).[1][2][3][4] Its quantification is vital in studying metabolic flux (glycolysis diversion), neuropathology (NMDA receptor modulation), and cancer metabolism.

Why DL-Serine-1-13C?

-

Stability (vs. Deuterium): Deuterium labels on exchangeable positions (hydroxyl/amine) or alpha-carbons can be unstable in protic solvents or electrospray sources. The Carbon-13 label at Position 1 (Carboxyl) is chemically inert and non-exchangeable.

-

Cost-Efficiency: Single-carbon labeled standards are often more cost-effective than uniformly labeled analogs (U-13C3), making them suitable for high-throughput screening.

-

Racemic Utility: The DL-form allows this single IS to serve dual purposes:

-

Achiral Methods: It co-elutes with L-Serine to correct for matrix effects in "Total Serine" assays.

-

Chiral Methods: It resolves into two distinct peaks (D and L), providing independent normalization for both enantiomers in a single run.

-

Critical Consideration: The "Decarboxylation Trap"

A common pitfall in Serine MS/MS method development is the selection of the primary fragment.

-

The Problem: The dominant fragmentation pathway for Serine (

106) often involves the loss of formic acid (HCOOH, 46 Da) to yield the fragment at -

The Risk: Since the label in DL-Serine-1-13C is on the Carboxyl carbon (C1) , a transition based on decarboxylation (loss of H

COOH) would strip the label, resulting in an unlabeled fragment ( -

The Solution: This protocol utilizes a "Water Loss" transition (

107

Experimental Workflow

Workflow Diagram

The following diagram illustrates the sample preparation and logical flow for Serine quantification.

Caption: Step-by-step extraction and analysis workflow for Serine quantification using DL-Serine-1-13C.

Method Development & Parameters

Mass Spectrometry (Source: ESI+)

Serine is a small, polar molecule. Positive Electrospray Ionization (ESI+) is preferred.

Table 1: MRM Transitions & Compound Specifics